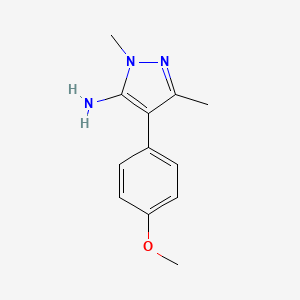

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₂H₁₅N₃O and maintains a molecular weight of 217.27 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 955584-85-7, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound reflects its structural composition, with the methoxyphenyl group attached at the 4-position of the pyrazole ring, methyl groups at positions 1 and 3, and an amino group at position 5.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as NC1=C(C2=CC=C(OC)C=C2)C(C)=NN1C, which provides a standardized method for describing the compound's atomic connectivity. Alternative nomenclature systems have generated several synonyms for this compound, including this compound and 4-(4-methoxyphenyl)-2,5-dimethylpyrazol-3-amine, reflecting different numbering conventions and tautomeric forms. The compound has also been assigned various database-specific identifiers such as DTXSID40650821, MFCD09055260, and multiple catalog numbers across chemical suppliers, facilitating its identification and procurement for research purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| Chemical Abstracts Service Number | 955584-85-7 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | NC1=C(C2=CC=C(OC)C=C2)C(C)=NN1C |

Historical Development and Discovery Timeline

The development of this compound emerged from the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of heterocyclic compounds. The classical synthesis methods established by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane to produce pyrazole, laid the groundwork for subsequent developments in pyrazole derivative synthesis. The evolution of aminopyrazole chemistry gained significant momentum in the latter half of the twentieth century, as researchers recognized the unique properties and potential applications of these nitrogen-containing heterocycles.

The specific synthesis and characterization of this compound represents part of the systematic exploration of substituted aminopyrazoles that intensified during the late twentieth and early twenty-first centuries. Research efforts focusing on 5-aminopyrazole derivatives have been documented extensively, with various synthetic approaches being developed to access these compounds efficiently. The preparation methods for related aminopyrazole compounds have involved reactions of hydrazines with appropriate precursors, including β-ketonitriles and malononitrile derivatives, establishing a foundation for the synthesis of more complex substituted systems. The development of microwave-assisted synthesis techniques and solid-phase synthetic approaches has further expanded the accessibility of aminopyrazole derivatives, enabling the preparation of diverse structural variants including compounds with methoxyphenyl substituents.

The timeline of development for this specific compound reflects the broader trend toward structural diversification within the pyrazole family, driven by the recognition of their potential applications in various fields. The establishment of reliable synthetic protocols for accessing this compound and related compounds has facilitated their incorporation into chemical libraries and research programs focused on heterocyclic chemistry. Contemporary research continues to refine synthetic approaches and explore new methodologies for preparing these compounds with improved efficiency and selectivity.

Position Within Pyrazole Derivative Taxonomy

This compound occupies a distinctive position within the comprehensive taxonomy of pyrazole derivatives, representing a specific subset of aminopyrazoles characterized by both aromatic substitution and alkyl modification. Pyrazoles constitute a major class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are classified as azoles within the broader category of nitrogen-containing heterocycles. The fundamental pyrazole scaffold serves as the parent structure for an extensive family of derivatives, with substitutions possible at each carbon and nitrogen position, leading to remarkable structural diversity.

Within the aminopyrazole subclass, this compound represents a multiply substituted variant that combines several important structural features. The presence of the amino group at position 5 places it within the 5-aminopyrazole category, which has been extensively studied for various applications. The incorporation of a methoxyphenyl group at position 4 introduces aromatic substitution with electron-donating characteristics, while the dimethyl substitution pattern at positions 1 and 3 provides additional steric and electronic modifications. This combination of substitutions creates a compound that exhibits distinct properties compared to simpler pyrazole derivatives.

The taxonomic classification of this compound can be further refined based on its substitution pattern and functional group characteristics. The methoxy group on the phenyl ring introduces ether functionality, while the amino group provides basic character and potential hydrogen bonding capability. The methyl groups contribute to the compound's lipophilicity and steric profile, influencing its overall chemical behavior. Comparative analysis with related compounds such as 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, which lacks the dimethyl substitution, reveals the impact of structural modifications on molecular properties.

| Classification Level | Description |

|---|---|

| Heterocycle Class | Five-membered nitrogen-containing ring |

| Azole Subclass | Two nitrogen atoms in adjacent positions |

| Pyrazole Family | Specific nitrogen positioning (1,2-diazole) |

| Aminopyrazole Type | Amino group substitution at position 5 |

| Substitution Pattern | 1,3-dimethyl, 4-(4-methoxyphenyl) |

The position of this compound within the broader context of pharmaceutical and medicinal chemistry reflects the significance of pyrazole derivatives in drug discovery and development. Pyrazole-containing compounds have found applications across diverse therapeutic areas, with notable examples including celecoxib for anti-inflammatory activity and various other drugs incorporating the pyrazole pharmacophore. The structural features present in this compound, particularly the combination of aromatic and amino functionality, position it within a class of compounds that have demonstrated potential for biological activity.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-11(12(13)15(2)14-8)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFSLXFLSQXIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650821 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-18-0 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often involve solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the methoxy group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | MIA PaCa-2 | < 0.5 | mTORC1 inhibition; autophagy induction |

| Other pyrazole derivatives | MDA-MB-231 | < 0.7 | Apoptosis induction; caspase activation |

The compound exhibits submicromolar antiproliferative activity and has been shown to inhibit the mTOR signaling pathway, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects . In vivo studies demonstrated significant inhibition of paw swelling in acute inflammatory models, comparable to traditional anti-inflammatory drugs like aspirin .

Case Study 1: Anticancer Activity

In experiments evaluating the anticancer potential of pyrazole derivatives, significant morphological changes were observed in MDA-MB-231 cells at concentrations as low as 1 µM. The compound enhanced caspase-3 activity significantly at higher concentrations (10 µM), indicating its role in promoting apoptosis .

Case Study 2: Anti-inflammatory Properties

In vivo studies indicated that pyrazole derivatives exhibited substantial inhibition of paw swelling in acute inflammatory models. The results suggest that these compounds could serve as alternatives to conventional anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methoxyphenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Data

| Property | Target Compound | 4-(4-Fluorophenyl)-1,3-dimethyl Analog | 1-(4-Methoxyphenyl)-3-phenyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.12 | 205.24 | 265.32 |

| LogP | 2.1 (predicted) | 2.8 (predicted) | 3.0 (experimental) |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Biological Activity

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, also known by its CAS number 1015846-18-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies and findings.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.267 g/mol

- Purity : ≥95% .

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. The following table summarizes its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Escherichia coli | Moderate activity | Not specified |

| Candida albicans | Moderate activity | Not specified |

The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory potential . The time-kill assays further confirmed its bactericidal properties, suggesting that it could serve as a viable alternative in treating resistant strains of bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A notable study highlighted its effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The results are summarized in the following table:

| Cell Line | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity Enhancement |

|---|---|---|---|

| MDA-MB-231 | 1.0 | Morphological changes observed | 1.33 - 1.57 times at 10.0 μM |

| HepG2 | Not specified | Not specified | Not specified |

The compound was shown to induce apoptosis and enhance caspase-3 activity, confirming its potential as an anticancer agent . Its mechanism appears to involve microtubule destabilization, which is critical for cancer cell proliferation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNFα and IL-17, making it a candidate for treating inflammatory diseases. The following table presents key findings:

| Cytokine | IC50 Value (μM) |

|---|---|

| TNFα | 0.1 - 1 |

| IL-17 | 0.1 - 1 |

These findings suggest that the compound could play a role in managing conditions characterized by excessive inflammation .

Q & A

Q. Key Optimization Strategies :

- Use of ultrasonication to accelerate condensation reactions (e.g., spiro[indoline-pyrazolo[3,4-b]pyridine] derivatives) .

- Solvent-free conditions for eco-friendly synthesis .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, methoxy protons resonate at δ ~3.8 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole) validate steric interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. SAR Table :

| Derivative | Bioactivity (IC) | Key Modification | Reference |

|---|---|---|---|

| 4-Fluorophenyl analog | 3.2 µM (Cannabinoid CB1) | Fluorine at para position | |

| Thiazole-hybrid | 85% antifungal inhibition | Thiazole fusion |

Basic: What biological activities are reported for this compound and its analogs?

Answer:

- Antimicrobial : Pyrazole-thiazole hybrids inhibit Candida albicans (85% inhibition at 50 µg/mL) .

- Antitubercular : Halogenated derivatives show MIC values of 2–8 µg/mL against M. tuberculosis .

- CNS Modulation : GPCR-targeting analogs exhibit nanomolar affinity for cannabinoid receptors .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

Catalyst Screening : Use Pd/C or CuI for cross-coupling steps (yield improvement: 60% → 85%) .

Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes for cyclization .

Q. Workflow Table :

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Microwave, 150°C | 92 | |

| Acylation | THF, DCC/DMAP | 78 |

Advanced: What computational tools predict the compound’s reactivity and binding modes?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite for protein-ligand interactions (e.g., CYP51 binding) .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals to predict regioselectivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.